2-[(Pyridin-4-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of pyridine and thiophene rings, along with a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Nucleophilic substitution reactions involving cyanide ions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Cyanide ions from potassium cyanide are typically used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole Related Compound B: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole.
2-[(ω-phthalimidoalkyl)sulfanyl]-pyrimidin-4(3H)-one: Another compound with a similar sulfanyl group.
Uniqueness
2-[(4-PYRIDYLMETHYL)SULFANYL]-6-(2-THIENYL)-3-PYRIDYL CYANIDE stands out due to its combination of pyridine and thiophene rings, along with the presence of a cyanide group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H11N3S2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11N3S2/c17-10-13-3-4-14(15-2-1-9-20-15)19-16(13)21-11-12-5-7-18-8-6-12/h1-9H,11H2 |
InChI Key |
BJSOMKQBYUYZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=NC=C3 |
Origin of Product |
United States |
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